molecular formula C9H14O3 B3049735 Ethyl 1-formylcyclopentane-1-carboxylate CAS No. 21744-91-2

Ethyl 1-formylcyclopentane-1-carboxylate

Cat. No. B3049735
CAS RN: 21744-91-2
M. Wt: 170.21 g/mol
InChI Key: XAQBQBBBZHHWNA-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 g/mol .

Scientific Research Applications

Enantioselective Synthesis in Organic Chemistry

Ethyl 1-formylcyclopentane-1-carboxylate is used in the enantioselective synthesis of complex organic compounds. For instance, a study demonstrated its application in the stereoselective synthesis of Ceralure B1, which is an attractant for the Mediterranean fruit fly. This process involved key steps like asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).

Role in Ethylene Biosynthesis and Plant Development

In plant biology, compounds structurally similar to Ethyl 1-formylcyclopentane-1-carboxylate are integral in studying ethylene biosynthesis, a critical process in plant growth and development. For example, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, plays a significant role in plant physiological processes (Hoffman, Yang & McKeon, 1982); (Polko & Kieber, 2019).

Applications in Bioconjugation Chemistry

Ethyl 1-formylcyclopentane-1-carboxylate and related compounds find usage in bioconjugation chemistry. Research on carbodiimides, which are used to form amides in aqueous media, involves the use of carboxylates similar to Ethyl 1-formylcyclopentane-1-carboxylate. These studies help in understanding the reaction mechanisms of carboxylic acids with amines (Nakajima & Ikada, 1995).

Analytical Chemistry and Method Development

In analytical chemistry, derivatives of Ethyl 1-formylcyclopentane-1-carboxylate are used to develop and refine methodologies for analyzing metabolites and enzyme activities. Such research is vital for a comprehensive understanding of biochemical pathways, particularly in ethylene biosynthesis in plants (Bulens et al., 2011).

Involvement in Agronomy and Plant-Bacterial Interactions

Ethyl 1-formylcyclopentane-1-carboxylate's structurally related compounds like ACC have been studied for their role in plant development and their interactions with bacteria. Such studies are instrumental in understanding how plants interact with their environment and could lead to agronomic applications, such as developing strategies for increased plant growth and protection (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

Ethyl 1-formylcyclopentane-1-carboxylate is associated with certain hazards. It has been classified under the GHS07 hazard class, with the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-formylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQBQBBBZHHWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607458
Record name Ethyl 1-formylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21744-91-2
Record name Ethyl 1-formylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-formylcyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-formylcyclopentane-1-carboxylate
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